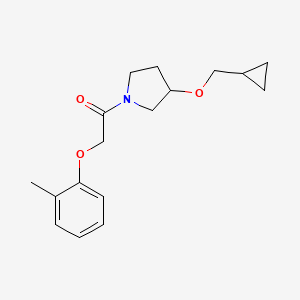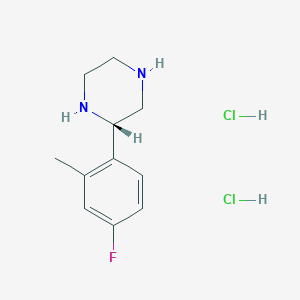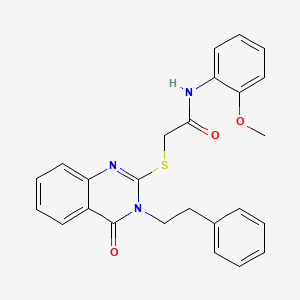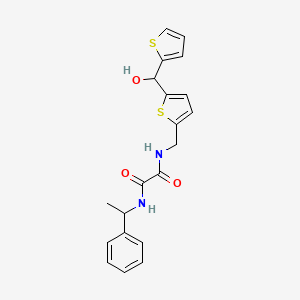![molecular formula C21H16ClFN6O2 B2545463 8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921857-21-8](/img/structure/B2545463.png)
8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H16ClFN6O2 and its molecular weight is 438.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of action
The mode of action of 1,2,4-triazole-containing compounds is typically through their interaction with biological receptors via hydrogen-bonding and dipole interactions .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazole-containing compounds can vary widely depending on the specific compound and its targets. They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .
Pharmacokinetics
The ADME properties of 1,2,4-triazole-containing compounds can also vary widely depending on the specific compound. These compounds are generally well-absorbed and can have good bioavailability .
Result of action
The molecular and cellular effects of 1,2,4-triazole-containing compounds can include antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action environment
The action, efficacy, and stability of 1,2,4-triazole-containing compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O2/c1-27-19-16(18(30)24-21(27)31)28(11-10-12-6-3-2-4-7-12)20-26-25-17(29(19)20)15-13(22)8-5-9-14(15)23/h2-9H,10-11H2,1H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBKINRANTZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=C(C=CC=C4Cl)F)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-difluoro-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2545384.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)
![N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2545389.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2545391.png)


![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)

![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)
![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)
![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)
